molecular formula C14H15NO2 B11727291 2-[(4-Hydroxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile

2-[(4-Hydroxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile

Cat. No.: B11727291
M. Wt: 229.27 g/mol
InChI Key: BDKGQXNLVUZZRR-UHFFFAOYSA-N
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Description

2-[(4-Hydroxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a hydroxyphenyl group, a methylidene group, and a nitrile group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Hydroxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile typically involves the condensation of 4-hydroxybenzaldehyde with a suitable nitrile compound under specific reaction conditions. The reaction is often carried out in an ethanol solvent under reflux conditions for several hours . The progress of the reaction can be monitored using thin-layer chromatography (TLC), and the final product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Hydroxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(4-Hydroxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Hydroxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Hydroxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile is unique due to the presence of the hydroxy group, which can participate in hydrogen bonding and enhance its solubility in water.

Properties

IUPAC Name

2-[(4-hydroxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-14(2,3)13(17)11(9-15)8-10-4-6-12(16)7-5-10/h4-8,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKGQXNLVUZZRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(=CC1=CC=C(C=C1)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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